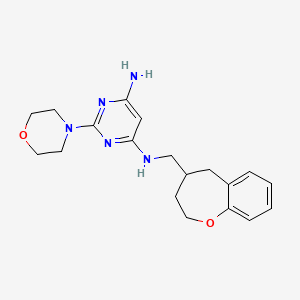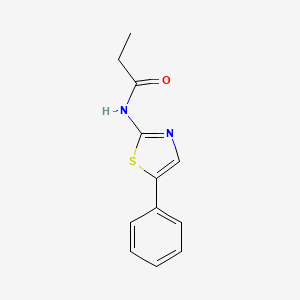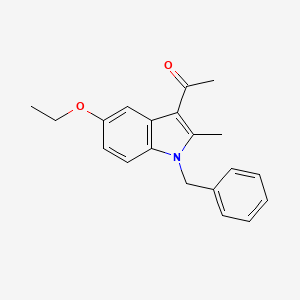![molecular formula C18H22N2O2 B5648878 N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5648878.png)
N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives often involves reactions between isocyanates and amines. For example, Gallou et al. (2005) described a method for synthesizing unsymmetrical ureas using isopropenyl carbamates, which reacts with amines to produce ureas in high yield and purity, a method that could potentially be applied or adapted for the synthesis of "N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea" (Gallou et al., 2005).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by their urea backbone, which can be further modified with various substituents, affecting their physical and chemical properties. Techniques like NMR and IR spectroscopy are commonly used for structural characterization, as demonstrated by Iriepa and Bellanato (2013), who studied tri-substituted ureas containing N-methylpiperazine, phenyl, and N-heterocyclic substituents (Iriepa & Bellanato, 2013).
Chemical Reactions and Properties
The chemical reactivity of urea derivatives can vary widely depending on their structure. For instance, the solvolysis of N,N-bis(2-picolyl)ureas in alcohol solvents catalyzed by Cu(II) ions demonstrates the susceptibility of urea derivatives to nucleophilic addition reactions, which could lead to bond cleavage and the formation of new products (Belzile et al., 2014).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, Patil et al. (2003) explored the stability and crystallinity of isocyanates derived from Fmoc-amino acid azides, which are relevant for the synthesis of urea peptidomimetics, indicating the importance of molecular structure in defining the physical properties of these compounds (Patil, Vasanthakumar, & Suresh babu, 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are crucial for understanding the potential applications of urea derivatives. The study by Chiu, Huang, and Hu (2006) on poly(urethane-urea) dispersions highlights the impact of chemical structure on properties like hydrophilicity, thermal degradation behavior, and viscosity, which are relevant for applications in materials science (Chiu, Huang, & Hu, 2006).
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)14-7-5-8-15(11-14)18(3,4)20-17(21)19-12-16-9-6-10-22-16/h5-11H,1,12H2,2-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEWSQWZQNUSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone](/img/structure/B5648811.png)

![N-(3-methoxyphenyl)-3-{1-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5648819.png)

![2-(ethylamino)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5648841.png)

![N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5648860.png)
![3-[(2-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5648863.png)
![4-{[1-(4-fluorobenzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5648867.png)

![ethyl 1-[(4-bromo-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5648893.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]pyrrolidin-3-yl}-N,N-dimethylurea](/img/structure/B5648894.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]chromane-3-carboxamide](/img/structure/B5648897.png)
![3-amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5648903.png)